An In-Depth Technical Guide to N-Butyl-m-toluidine: Chemical Properties and Structure
An In-Depth Technical Guide to N-Butyl-m-toluidine: Chemical Properties and Structure
Introduction
N-Butyl-m-toluidine, a substituted aromatic amine, represents a significant scaffold in organic synthesis and materials science. As a derivative of m-toluidine, it possesses the characteristic nucleophilicity of an aniline compound, modulated by the electronic and steric contributions of both the methyl group on the aromatic ring and the N-butyl substituent. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of N-Butyl-m-toluidine, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. Understanding the nuanced characteristics of this molecule is paramount for its effective application and for the prediction of its behavior in complex chemical environments.
While extensive data is available for its parent compound, m-toluidine, this guide will focus on elucidating the specific attributes of the N-butyl derivative, drawing comparisons where appropriate to highlight the impact of N-alkylation.
Chemical Structure and Identification
The molecular structure of N-Butyl-m-toluidine consists of a benzene ring substituted with a methyl group at the meta-position relative to a butylamino group. This arrangement dictates its chemical behavior, influencing its basicity, reactivity in electrophilic substitution, and its potential as a ligand or building block.
// Benzene ring with atom numbers C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="-0.8,-2!", label="C"]; C4 [pos="0.8,-2!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="0,0!", label="C"];
// Substituents N [pos="0,3!", label="N", fontcolor="#4285F4"]; H_N [pos="-0.8,3.5!", label="H"]; C_butyl1 [pos="1.5,3.5!", label="CH₂"]; C_butyl2 [pos="2.5,4.5!", label="CH₂"]; C_butyl3 [pos="3.5,3.5!", label="CH₂"]; C_butyl4 [pos="4.5,4.5!", label="CH₃"]; C_methyl [pos="-2.6,-0.75!", label="CH₃", fontcolor="#34A853"];
// Aromatic hydrogens H2 [pos="-1.6,-2.75!", label="H"]; H4 [pos="1.6,-2.75!", label="H"]; H5 [pos="2.6,-0.75!", label="H"]; H6 [pos="-0.8,0!", label="H"];
// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- N; N -- H_N; N -- C_butyl1; C_butyl1 -- C_butyl2; C_butyl2 -- C_butyl3; C_butyl3 -- C_butyl4; C2 -- C_methyl; C3 -- H2; C4 -- H4; C5 -- H5; C6 -- H6;
// Double bonds in benzene ring edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5; } केंद Caption: Chemical structure of N-Butyl-m-toluidine.
Table 1: Chemical Identifiers for N-Butyl-m-toluidine and Related Compounds
| Compound | IUPAC Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N-Butyl-m-toluidine | N-Butyl-3-methylaniline | N-Butyl-m-toluidine, 3-(Butylamino)toluene | C₁₁H₁₇N | 163.26 | 25620-64-4 |
| m-Toluidine | 3-Methylaniline | 3-Aminotoluene | C₇H₉N | 107.15 | 108-44-1[1] |
| N-Methyl-m-toluidine | N-Methyl-3-methylaniline | N,3-Dimethylaniline | C₈H₁₁N | 121.18 | 696-44-6 |
Physicochemical Properties
The introduction of the n-butyl group to the nitrogen atom of m-toluidine significantly influences its physical properties. The increased molecular weight and alkyl chain length lead to a higher boiling point and altered solubility characteristics compared to the parent amine.
Table 2: Comparison of Physical Properties
| Property | N-Butyl-m-toluidine | m-Toluidine | N-Methyl-m-toluidine |
| Boiling Point | 118-120 °C at 6 mmHg | 203-204 °C at 760 mmHg[2] | 204-206 °C at 5 mmHg |
| Density | 0.933 g/mL at 25 °C | 0.989 g/mL at 20 °C[2] | 0.957 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.531 | 1.5681 at 20 °C[1] | 1.5560 at 20 °C |
| Solubility | Insoluble in water; soluble in organic solvents. | Slightly soluble in water; soluble in alcohol and ether.[2] | Insoluble in water. |
The decreased density of N-Butyl-m-toluidine compared to m-toluidine can be attributed to the less efficient packing of the molecules due to the flexible butyl chain.
Synthesis of N-Butyl-m-toluidine: A Validated Protocol
The synthesis of N-Butyl-m-toluidine is typically achieved through the N-alkylation of m-toluidine. A reliable and adaptable method is described in Organic Syntheses, which details the preparation of N-ethyl-m-toluidine and notes its applicability to other N-alkyl derivatives, including the n-butyl variant.[1] This self-validating system ensures reproducibility and provides a clear pathway for obtaining the desired product.
The causality behind this experimental choice lies in the direct and efficient formation of the C-N bond through nucleophilic substitution. m-Toluidine acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide.
Experimental Protocol: N-Alkylation of m-Toluidine
This protocol is adapted from the procedure for N-ethyl-m-toluidine and is applicable for the synthesis of N-Butyl-m-toluidine by substituting the ethyl halide with a butyl halide, preferably n-butyl iodide for enhanced reactivity.[1]
Step 1: Reaction Setup
-
In a sealed pressure vessel, combine one molar equivalent of m-toluidine with a slight excess (1.1 molar equivalents) of n-butyl iodide. The use of an iodide is preferred over a bromide or chloride due to the better leaving group ability of the iodide ion, which facilitates the SN2 reaction.[1]
-
The reaction can be run neat or in a suitable solvent like ethanol to aid in homogenization.
Step 2: Reaction Conditions
-
The sealed vessel is gently heated to 70-80 °C.[1] This temperature provides sufficient activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions, such as dialkylation or elimination.
-
The reaction mixture is maintained at this temperature with stirring for several hours to days, depending on the scale and specific conditions.[1] Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Step 3: Work-up and Purification
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is then treated with an aqueous solution of a strong base, such as sodium hydroxide, to neutralize the hydroiodic acid formed during the reaction and to deprotonate any remaining m-toluidine hydroiodide salt.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude N-Butyl-m-toluidine is then purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.[1]
Reactivity and Potential Applications
N-Butyl-m-toluidine exhibits reactivity characteristic of a secondary aromatic amine. The nitrogen lone pair is available for reactions with electrophiles, and the aromatic ring can undergo electrophilic substitution, directed by the activating and ortho-, para-directing amino group and the weakly activating and ortho-, para-directing methyl group.
-
As a Chemical Intermediate: Substituted toluidines are valuable precursors in the synthesis of dyes, pigments, agrochemicals, and pharmaceuticals.[3] N-Butyl-m-toluidine can serve as a building block to introduce the N-butyl-m-tolyl moiety into larger molecules.
-
In Polymer Science: Aromatic amines are often used as curing agents for epoxy resins and as accelerators in polymerization processes.[3] The butyl group can impart increased flexibility and modify the thermal properties of the resulting polymers.
-
Fuel Additives: Alkylated aromatic amines, including N-alkylated toluidines, have been explored as fuel additives to act as anti-knock agents.[4]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton (if not exchanged with deuterium), the benzylic methyl protons, and the four distinct methylene and methyl groups of the n-butyl chain.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with their chemical shifts influenced by the amino and methyl substituents, as well as the four signals corresponding to the carbons of the n-butyl group.
-
IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations (for a secondary amine, typically a single sharp band around 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, and C-N stretching vibrations.
Safety and Handling
N-Butyl-m-toluidine, as an aromatic amine, should be handled with care. Aromatic amines are known to be toxic and can be absorbed through the skin.[2]
-
Toxicity: While specific toxicity data for N-Butyl-m-toluidine is limited, related compounds like m-toluidine are toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[5]
-
Handling: It is recommended to handle N-Butyl-m-toluidine in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[5]
Conclusion
N-Butyl-m-toluidine is a versatile chemical intermediate with a range of potential applications stemming from its unique combination of an aromatic core and an N-alkyl substituent. Its synthesis is well-established, and its chemical properties can be rationally understood based on its structure. Further research into its specific applications, particularly in materials science and as a pharmaceutical precursor, is warranted. As with all aromatic amines, appropriate safety precautions are essential when handling this compound.
References
-
Organic Syntheses, Coll. Vol. 1, p.260 (1941); Vol. 6, p.63 (1926). Available at: [Link]
-
Deepak Nitrite Ltd. (2021). SAFETY DATA SHEET m-Toluidine. Available at: [Link]
-
PubChem. Compound Summary for CID 7934, m-Toluidine. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2018). WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline.
-
Wikipedia. Toluidine. Available at: [Link]
-
Loba Chemie. (2015). m-TOLUIDINE FOR SYNTHESIS MSDS. Available at: [Link]
-
PubChem. Compound Summary for CID 66679, N,N-diethyl-m-toluidine. National Center for Biotechnology Information. Available at: [Link]
-
National Council of Educational Research and Training (NCERT). Amines. In Chemistry Part II Textbook for Class XII. Available at: [Link]
-
Deepak Nitrite Ltd. (2023). SAFETY DATA SHEET p-Toluidine. Available at: [Link]
-
ResearchGate. (2014). The synthesis of mauveine A and mauveine B from N-tert-butyl-p-toluidine. Available at: [Link]
-
Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry). Available at: [Link]
- Google Patents. (2013). CN103288652B - One-step synthesis method of toluidine by catalytic distillation of toluene.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. M-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Toluidine - Wikipedia [en.wikipedia.org]
- 4. WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
